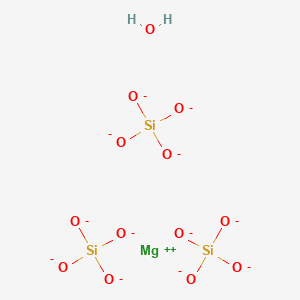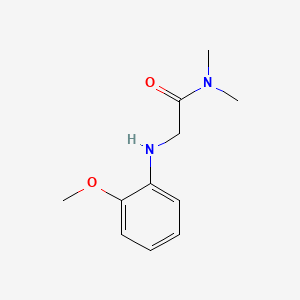
2-(2-methoxyanilino)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyanilino)-N,N-dimethylacetamide is an organic compound with the molecular formula C11H16N2O2 It is a derivative of acetamide, where the acetamide group is substituted with a 2-methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyanilino)-N,N-dimethylacetamide typically involves the reaction of 2-methoxyaniline with N,N-dimethylacetamide in the presence of a suitable catalyst. One common method is the acylation of 2-methoxyaniline with N,N-dimethylacetamide chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyanilino)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(2-hydroxyanilino)-N,N-dimethylacetamide.
Reduction: The nitro group (if present) can be reduced to an amino group, resulting in the formation of 2-(2-aminomethoxyanilino)-N,N-dimethylacetamide.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group leads to the formation of 2-(2-hydroxyanilino)-N,N-dimethylacetamide, while reduction of a nitro group results in 2-(2-aminomethoxyanilino)-N,N-dimethylacetamide.
Scientific Research Applications
2-(2-Methoxyanilino)-N,N-dimethylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives are often studied for their unique chemical properties.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-(2-methoxyanilino)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the dimethylacetamide moiety can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(2-Methoxyanilino)-N,N-dimethylacetamide can be compared with other similar compounds, such as:
2-(2-Hydroxyanilino)-N,N-dimethylacetamide: This compound has a hydroxyl group instead of a methoxy group, which can lead to different chemical and biological properties.
2-(2-Aminomethoxyanilino)-N,N-dimethylacetamide: The presence of an amino group can enhance the compound’s ability to form hydrogen bonds and interact with biological targets.
2-(2-Chloroanilino)-N,N-dimethylacetamide: Substitution with a chlorine atom can increase the compound’s reactivity and alter its biological activity.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the this compound scaffold.
Properties
CAS No. |
104097-13-4 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(2-methoxyanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)11(14)8-12-9-6-4-5-7-10(9)15-3/h4-7,12H,8H2,1-3H3 |
InChI Key |
AKSHCHXONDVOIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


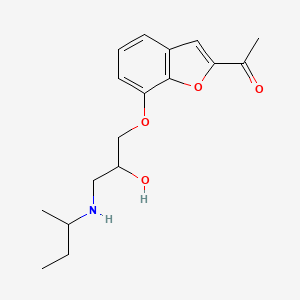
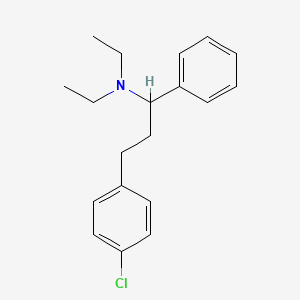


![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate](/img/structure/B13737302.png)

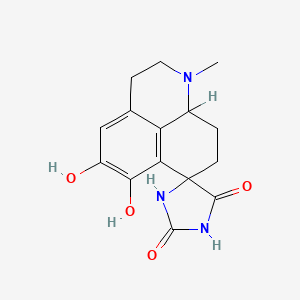
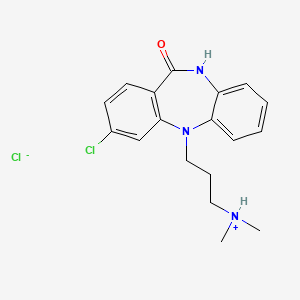
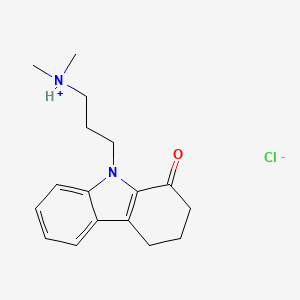
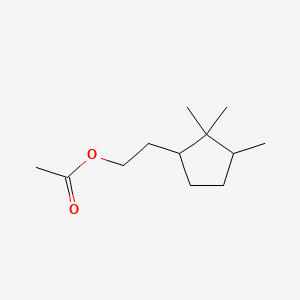
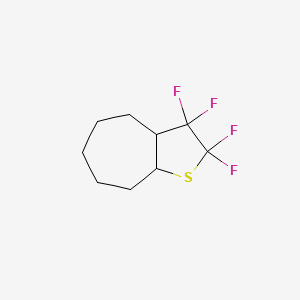
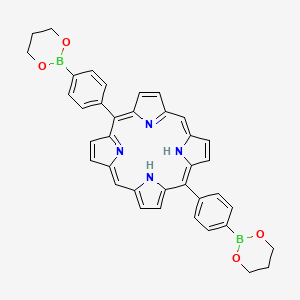
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B13737330.png)
